4-tert-Butyl-N-(2-hydroxy-ethyl)-benzenesulfonamide
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Overview
Description
4-tert-Butyl-N-(2-hydroxy-ethyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(2-hydroxy-ethyl)-benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-(2-hydroxy-ethyl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide moiety can be reduced under specific conditions.
Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide nitrogen under basic conditions.
Major Products Formed
Oxidation: Formation of 4-tert-Butyl-N-(2-oxo-ethyl)-benzenesulfonamide.
Reduction: Formation of 4-tert-Butyl-N-(2-amino-ethyl)-benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-tert-Butyl-N-(2-hydroxy-ethyl)-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-(2-hydroxy-ethyl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonamide: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
N-(2-Hydroxyethyl)benzenesulfonamide: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-tert-Butyl-N-(2-amino-ethyl)-benzenesulfonamide: Formed by the reduction of the hydroxyethyl group to an amino group.
Uniqueness
4-tert-Butyl-N-(2-hydroxy-ethyl)-benzenesulfonamide is unique due to the presence of both the tert-butyl and hydroxyethyl groups. These functional groups confer specific steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H19NO3S |
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Molecular Weight |
257.35 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)10-4-6-11(7-5-10)17(15,16)13-8-9-14/h4-7,13-14H,8-9H2,1-3H3 |
InChI Key |
YOLPDYKZIWJADG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCO |
Origin of Product |
United States |
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